molecular formula C9H15FN2 B14783586 4-Fluoro-2-(piperidin-4-yl)butanenitrile

4-Fluoro-2-(piperidin-4-yl)butanenitrile

Cat. No.: B14783586
M. Wt: 170.23 g/mol
InChI Key: FJSKWNDLIAIFHS-UHFFFAOYSA-N
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Description

4-Fluoro-2-(piperidin-4-yl)butanenitrile: is an organic compound with the molecular formula C₉H₁₅FN₂ It features a piperidine ring substituted with a fluoro group and a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(piperidin-4-yl)butanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-fluorobutyronitrile.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine.

    Reaction Mechanism: The deprotonated piperidine attacks the electrophilic carbon in 4-fluorobutyronitrile, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(piperidin-4-yl)butanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-fluoro-2-(piperidin-4-yl)butanoic acid.

    Reduction: Formation of 4-fluoro-2-(piperidin-4-yl)butylamine.

    Substitution: Formation of 4-methoxy-2-(piperidin-4-yl)butanenitrile.

Scientific Research Applications

Chemistry: 4-Fluoro-2-(piperidin-4-yl)butanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The nitrile group can undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 4-Fluoro-3-(piperidin-4-yl)butanenitrile
  • 4-Fluoro-2-(piperidin-3-yl)butanenitrile
  • 4-Fluoro-2-(piperidin-2-yl)butanenitrile

Comparison: 4-Fluoro-2-(piperidin-4-yl)butanenitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C9H15FN2

Molecular Weight

170.23 g/mol

IUPAC Name

4-fluoro-2-piperidin-4-ylbutanenitrile

InChI

InChI=1S/C9H15FN2/c10-4-1-9(7-11)8-2-5-12-6-3-8/h8-9,12H,1-6H2

InChI Key

FJSKWNDLIAIFHS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CCF)C#N

Origin of Product

United States

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